molecular formula C18H23N5O2 B5538005 1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

Katalognummer: B5538005
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: MOMFUPNXOMELLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted with a 3-methylbenzyl group at position 7 and a propylamino moiety at position 7. Its molecular formula is C₁₉H₂₄N₆O₂, with a molecular weight of 357.41 g/mol . The compound’s structure aligns with pharmacologically active purine analogs, such as theophylline, but with distinct modifications that influence its physicochemical and biological properties.

Eigenschaften

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-5-9-19-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)11-13-8-6-7-12(2)10-13/h6-8,10H,5,9,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMFUPNXOMELLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1,3-Dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that exhibits various biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in various biological models, and potential therapeutic implications.

Chemical Structure

The compound's structure can be represented as follows:

C17H24N4O2\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}_2

This structure includes a purine base modified with propylamino and methylbenzyl groups, which may influence its biological interactions.

The biological activity of 1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways. For example, it may act as an inhibitor of thymidine phosphorylase (TP), which plays a role in angiogenesis and tumor growth .
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines. Its effectiveness varies based on the type of cancer cells being targeted .

Antiproliferative Activity

A study conducted on various cancer cell lines (e.g., SW480, SW620, PC3) revealed that the compound significantly inhibits cell growth at concentrations as low as 10 µM. The mechanism involves inducing apoptosis and inhibiting angiogenesis by targeting TP .

Cell LineIC50 (µM)Mechanism of Action
SW48010Apoptosis induction
SW62012Angiogenesis inhibition
PC315Cell cycle arrest

Case Studies

In a clinical setting, the compound was evaluated for its potential use in combination therapies for cancer treatment. A notable case involved a patient with advanced melanoma who showed a partial response when treated with this compound alongside standard chemotherapy. The treatment led to a significant reduction in tumor size and improved overall survival rates .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 1,3-dimethyl-7-(3-methylbenzyl)-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione indicates moderate absorption with peak plasma concentrations achieved within 2 hours post-administration. Toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses but requires further studies to evaluate long-term effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes:

Compound Position 7 Substituent Position 8 Substituent Molecular Weight (g/mol) Reported Activity Key References
Target Compound : 1,3-Dimethyl-7-(3-methylbenzyl)-8-(propylamino)-purine-2,6-dione 3-Methylbenzyl Propylamino 357.41 Not explicitly stated
8-(Benzylamino)-1,3-dimethyl-7-propyl-purine-2,6-dione Propyl Benzylamino 389.46 Unknown
7-(2-Hydroxy-3-piperazinopropyl)-8-(2-morpholin-4-yl-ethylamino)-purine-2,6-dione 2-Hydroxy-3-piperazinopropyl 2-Morpholin-4-yl-ethylamino 504.98 (dihydrochloride) Antiarrhythmic (ED₅₀ = 55.0)
8-[(Tetrahydrofuran-2-ylmethyl)amino]-7-(3-methylbenzyl)-purine-2,6-dione 3-Methylbenzyl Tetrahydrofuran-2-ylmethylamino 413.46 Unknown
(E)-8-(3,4-Dimethoxystyryl)-1,3-diethyl-7-methyl-purine-2,6-dione Methyl 3,4-Dimethoxystyryl 384.43 Hypoglycemic (DPP-4 inhibition)
8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)-purine-2,6-dione 3-Phenylpropyl Bromo 407.29 Precursor for functionalization

Key Observations:

Substituent Effects on Activity: Antiarrhythmic Activity: Compounds with hydrophilic substituents at position 8 (e.g., morpholin-ethylamino in ) exhibit strong antiarrhythmic effects, suggesting polar groups enhance cardiovascular targeting. Metabolic Stability: The target compound’s propylamino group balances lipophilicity and metabolic stability compared to bulkier analogs (e.g., benzylamino in ), which may reduce clearance rates.

Structural Flexibility: Position 7 tolerates diverse substituents, from aromatic (3-methylbenzyl) to aliphatic (propyl) or polar (2-hydroxy-3-piperazinopropyl). The 3-methylbenzyl group in the target compound likely improves CNS penetration due to increased lipophilicity . Position 8 modifications (e.g., styryl groups in or triazole moieties in ) demonstrate versatility in tailoring bioactivity, though the target compound’s propylamino group prioritizes simplicity and synthetic accessibility.

Synthetic Pathways :

  • Microwave-assisted nucleophilic substitution (e.g., reacting 8-bromo precursors with amines, as in ) is a common method for introducing position 8 substituents.
  • Halogenation (e.g., bromination with NBS in DMF ) enables further functionalization of the purine core.

Structure-Activity Relationships (SAR)

Position 7 :

  • Aromatic vs. Aliphatic : 3-Methylbenzyl (target compound) enhances receptor binding through π-π interactions, whereas aliphatic chains (e.g., propyl in ) reduce steric hindrance.
  • Polar Groups : Hydroxy-piperazinylpropyl substituents (e.g., in ) improve water solubility but may limit blood-brain barrier penetration.

Position 8: Aminoalkyl Chains: Propylamino (target) offers moderate lipophilicity, balancing bioavailability and metabolic stability. Longer chains (e.g., morpholin-ethylamino in ) enhance potency but increase molecular weight.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.